molecular formula C10H10F3NO2 B14911308 Methyl 3-amino-3-(3,4,5-trifluorophenyl)propanoate

Methyl 3-amino-3-(3,4,5-trifluorophenyl)propanoate

Cat. No.: B14911308
M. Wt: 233.19 g/mol
InChI Key: VXHMQZBQCWMACJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3,4,5-trifluorophenyl)propanoate is a chemical compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . This compound is characterized by the presence of an amino group and a trifluorophenyl group attached to a propanoate backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(3,4,5-trifluorophenyl)propanoate typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable amine and esterification of the resulting product. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3,4,5-trifluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

Methyl 3-amino-3-(3,4,5-trifluorophenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3,4,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-(3,4,5-trifluorophenyl)propanoate is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl 3-amino-3-(3,4,5-trifluorophenyl)propanoate

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)4-8(14)5-2-6(11)10(13)7(12)3-5/h2-3,8H,4,14H2,1H3

InChI Key

VXHMQZBQCWMACJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC(=C(C(=C1)F)F)F)N

Origin of Product

United States

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